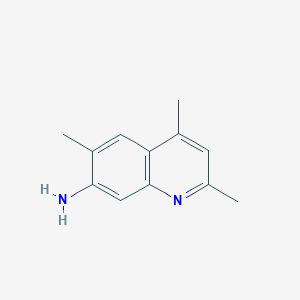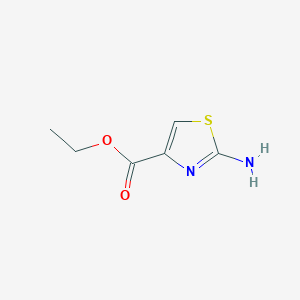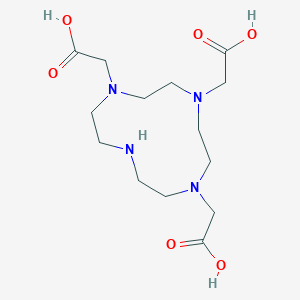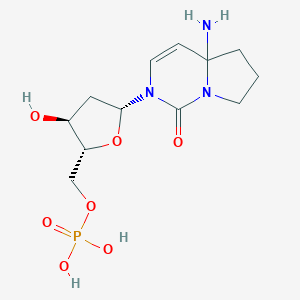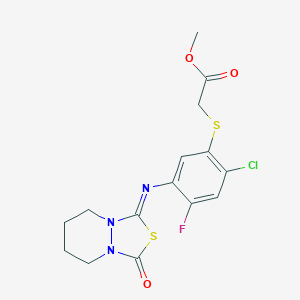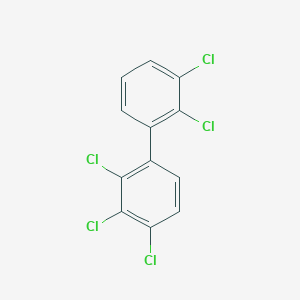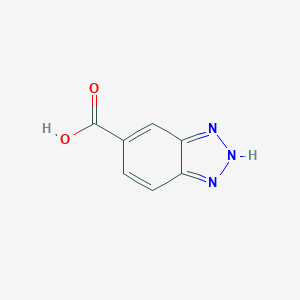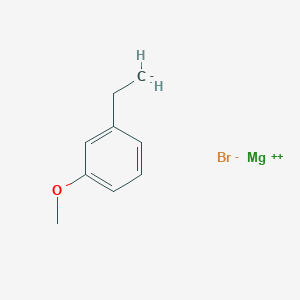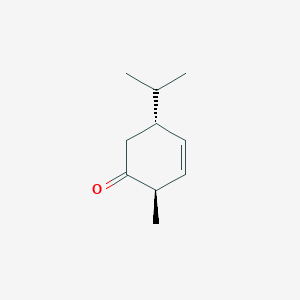
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one, commonly known as Carvone, is a natural terpene found in various plants such as spearmint, dill, and caraway. It has been widely studied for its potential applications in the fields of medicine and agriculture due to its unique chemical structure and properties. In
Applications De Recherche Scientifique
Carvone has been studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, it has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, carvone has been used as a natural insecticide and repellent due to its strong odor and flavor. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In the food industry, carvone is widely used as a flavoring agent due to its pleasant aroma and taste.
Mécanisme D'action
The mechanism of action of carvone is not fully understood. However, it has been shown to interact with various molecular targets in the body such as ion channels, enzymes, and receptors. For example, carvone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to interact with the GABA-A receptor, which is a target for many anxiolytic drugs.
Biochemical and Physiological Effects:
Carvone has been shown to have various biochemical and physiological effects in the body. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to possess antimicrobial properties, which can help prevent the growth of bacteria and fungi. In addition, carvone has been shown to have analgesic properties, which can help reduce pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Carvone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from readily available starting materials. It is also relatively stable and can be stored for long periods of time without significant degradation. However, carvone has some limitations for use in lab experiments. It has a strong odor and flavor, which can interfere with some assays and experiments. In addition, it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of carvone. One potential direction is the development of new synthetic methods for carvone that are more efficient and environmentally friendly. Another potential direction is the study of carvone's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of carvone and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
Carvone can be synthesized through various methods such as the oxidation of limonene, which is a natural compound found in citrus fruits. Another method involves the reduction of carvone oxide, which is a byproduct of the limonene oxidation process. The synthesis of carvone can also be achieved through the isomerization of dihydrocarvone, which is a derivative of limonene. These methods have been extensively studied and optimized to achieve high yields and purity.
Propriétés
Numéro CAS |
114883-60-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2R,5R)-2-methyl-5-propan-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7-9H,6H2,1-3H3/t8-,9-/m1/s1 |
Clé InChI |
RRLYQERZLQXIKZ-RKDXNWHRSA-N |
SMILES isomérique |
C[C@@H]1C=C[C@H](CC1=O)C(C)C |
SMILES |
CC1C=CC(CC1=O)C(C)C |
SMILES canonique |
CC1C=CC(CC1=O)C(C)C |
Synonymes |
3-Cyclohexen-1-one,2-methyl-5-(1-methylethyl)-,(2R-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



